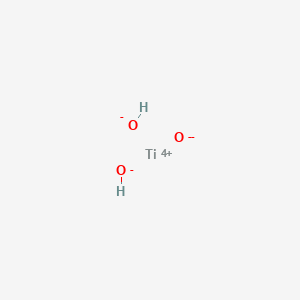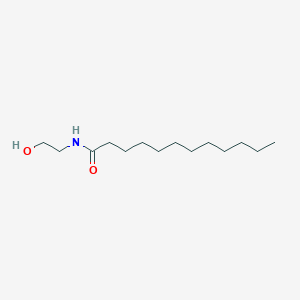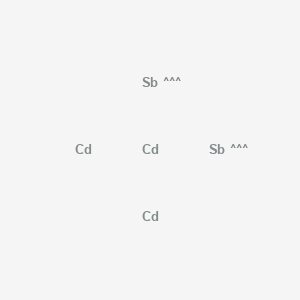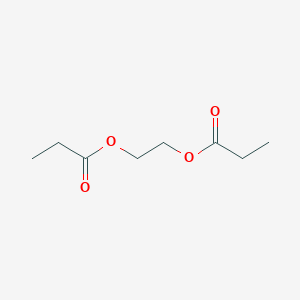
Titanium dihydroxide oxide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis Techniques
Titanium dihydroxide oxide can be synthesized using high-temperature hydrolysis of titanium(IV) alkoxide in organic media, resulting in microcrystalline powders with high surface area and crystallinity (Kominami et al., 1995). Other synthesis methods include sol-gel techniques at room temperature, yielding anatase phase TiO2 nanoparticles (Praveen et al., 2014).
Crystal and Molecular Structure Analysis:
- Molecular Structure: The molecular structure of titanium dihydroxide oxide, especially TiO2, is of significant interest. The compound demonstrates a variety of crystallographic shear planes, and the surface structures exhibit different geometrical arrangements (Diebold, 2003).
- Crystal Structure: Crystal structures of titanium alkoxides have been analyzed, revealing insights into stereochemistry and trimeric nature in solutions (Ibers, 1963).
Chemical Reactions and Properties:
- Titanium dihydroxide oxide undergoes various chemical reactions, forming complexes and demonstrating reactivity with different molecules. For instance, monomeric, base-free bis(cyclopentadienyl)titanium oxide complexes were synthesized and studied for their reaction kinetics (Hanna et al., 2007).
- In the presence of dinitrogen, titanium oxide molecules form complexes, indicating interesting chemical properties and potential applications (Zhou et al., 2011).
Physical Properties Analysis:
- The physical properties of titanium dihydroxide oxide, such as its electronic structure, are influenced by its defect disorder, including oxygen vacancies, which are crucial for its photocatalytic performance (Pan et al., 2013).
Chemical Properties Analysis:
- The chemical properties, including the photocatalytic activity, are largely determined by surface conditions and defects like Ti3+ surface defects (Xiong et al., 2012).
- Titanium dioxide's reactivity under solar irradiation, especially in photocatalysis, highlights its unique chemical properties (Carp et al., 2004).
Applications De Recherche Scientifique
-
Biomedical Applications
- Field : Biomedicine
- Application : TiO2 nanoparticles have gained importance in various fields, particularly nanomedicine . They are used in the biosynthesis route using natural resources .
- Method : TiO2 nanoparticles can be made using a variety of biological, chemical, and physical methods . The biological approach is an environmentally safe, cost-effective, dependable, convenient, and easy way to synthesize TiO2 nanoparticles .
- Results : The nanoparticles produced via the biosynthesis route using natural resources have significant advantages such as fewer toxic contaminants, less subsequent complex chemical synthesis, environmental friendliness, cost-effectiveness, and stability when compared to nanoparticles produced by conventional methods .
-
Photocatalysis
- Field : Environmental Science
- Application : TiO2 is being used frequently for photodegradation of organic molecules and water splitting for hydrogen generation .
- Method : TiO2 can be prepared by diverse procedures such as solution and gas phase procedures .
- Results : The photocatalytic activities of TiO2 have been utilized for purification, disinfection of wastewater, self-cleaning coatings for buildings in urban areas, and the production of the green currency of energy (hydrogen) by splitting water .
-
Gas Sensing
-
Dye-Sensitized Solar Cells
- Field : Energy
- Application : Titanium dioxide is used in dye-sensitized solar cells .
- Method : The specific method of application in dye-sensitized solar cells is not detailed in the source .
- Results : The specific results or outcomes obtained in dye-sensitized solar cells are not detailed in the source .
-
Thermal Applications
- Field : Material Science
- Application : Titanium dioxide carries unique thermal and optical characteristics and therefore has gained significance as a potential candidate for advanced applications such as clean hydrogen fuel harvesting, photoelectric solar panels, photothermal conversion, treatment of exhaust gases from combustion engines and power plants, thermal energy storage, thermal management of electronic devices and photovoltaics, and nano-thermofluids .
- Method : The specific method of application in thermal applications is not detailed in the source .
- Results : The specific results or outcomes obtained in thermal applications are not detailed in the source .
-
Pigment Applications
- Field : Industrial and Consumer Products
- Application : Titanium dioxide has been used for a century in a range of industrial and consumer products, including paints, coatings, adhesives, paper, plastics and rubber, printing inks, coated fabrics and textiles, as well as ceramics, floor coverings, roofing materials, cosmetics, toothpaste, soap, water treatment agents, pharmaceuticals, food colorants, automotive products, sunscreen and catalysts . It’s also used in packaging and commercial printing inks .
- Method : The specific method of application in pigment applications is not detailed in the sources .
- Results : The specific results or outcomes obtained in pigment applications are not detailed in the sources .
Propriétés
IUPAC Name |
oxygen(2-);titanium(4+);dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;-2;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKBAFUVJFPPF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[O-2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923287 | |
| Record name | Titanium(4+) hydroxide oxide (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.881 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium dihydroxide oxide | |
CAS RN |
12026-28-7 | |
| Record name | Metatitanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(4+) hydroxide oxide (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium dihydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)




![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)





![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
